molecular formula C14H14FN3O3S B2828599 Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946284-76-0

Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2828599
CAS No.: 946284-76-0
M. Wt: 323.34
InChI Key: WOHHRXPWPADEDT-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific structural features, such as the presence of the 4-fluorophenyl group and the ethyl carbamate moiety. These features may contribute to its distinct biological activities and therapeutic potential compared to other thiazole derivatives .

Properties

IUPAC Name

ethyl N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3S/c1-2-21-14(20)18-13-17-11(8-22-13)7-12(19)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHHRXPWPADEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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